molecular formula C9H15ClN2O3S B3226984 5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride CAS No. 125960-58-9

5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride

Cat. No.: B3226984
CAS No.: 125960-58-9
M. Wt: 266.75 g/mol
InChI Key: GKCIZOOMWMXYIF-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O3S and its molecular weight is 266.75 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease, a group of enzymes that break down proteins and peptides. They play a crucial role in numerous biological processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the protease, which prevents the enzyme from catalyzing the breakdown of proteins . This modification adds an additional 183.0354 Da to each modified residue .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can influence the coagulation cascade , a series of reactions that ultimately form a clot to prevent bleeding. Serine proteases like thrombin play a key role in this process . Additionally, AEBSF can impact the complement system , an immune response that helps antibodies clear pathogens from an organism .

Pharmacokinetics

It’s known that aebsf is water-soluble , which could influence its bioavailability and distribution throughout the body.

Result of Action

The inhibition of serine proteases by AEBSF can have various molecular and cellular effects, depending on the specific protease being targeted. For example, inhibiting thrombin can prevent blood clot formation, while inhibiting trypsin can affect protein digestion .

Action Environment

The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For instance, AEBSF is more stable at low pH values . Therefore, the acidity of the environment in which AEBSF is present can impact its effectiveness as a serine protease inhibitor.

Biological Activity

5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a methoxy-substituted aromatic ring. Its chemical structure can be represented as follows:

  • Chemical Formula : C₉H₁₃N₃O₂S·HCl
  • Molecular Weight : 233.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
  • Receptor Modulation : The compound may act on specific receptors, potentially influencing neurotransmitter systems.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells. The exact mechanism remains under investigation.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing efficacy .
  • Anticancer Activity :
    • Research conducted by Zhang et al. (2019) explored the effects of various sulfonamides on cancer cell lines. The findings indicated that this compound significantly reduced cell viability in breast cancer cells through apoptosis pathways .
  • Anti-inflammatory Properties :
    • A recent investigation demonstrated that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting potential applications in managing inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide HClHighModeratePresent
SulfanilamideModerateLowAbsent
TrimethoprimHighLowAbsent

Properties

IUPAC Name

5-(2-aminoethyl)-2-methoxybenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S.ClH/c1-14-8-3-2-7(4-5-10)6-9(8)15(11,12)13;/h2-3,6H,4-5,10H2,1H3,(H2,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCIZOOMWMXYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 10.0 g of 5-[2-(trifluoroacetylamino)ethyl]-2-methoxybenzenesulfonamide in 100 ml of methanol were added 60 ml of 10% sodium hydroxide aqueous solution with stirring at room temperature and the reaction mixture was stirred for 30 minutes. The reaction mixture was acidfied with 13 ml of hydrochloric acid. The precipitate was filtered and recrystallized from water to give 4.22 g of the desired compound as colorless needles, m.p. 263°-266° C.
Name
5-[2-(trifluoroacetylamino)ethyl]-2-methoxybenzenesulfonamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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